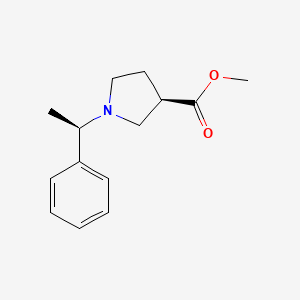

(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

CAS No.: 1082053-91-5

Cat. No.: VC7617889

Molecular Formula: C14H19NO2

Molecular Weight: 233.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082053-91-5 |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.311 |

| IUPAC Name | methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 |

| Standard InChI Key | DYXZLKUYFDDIAN-DGCLKSJQSA-N |

| SMILES | CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its stereochemical configuration is critical to its biological activity, as the (R,R) diastereomer ensures optimal spatial orientation for interactions with molecular targets.

Key Structural Features:

-

Pyrrolidine Core: A five-membered saturated ring providing conformational rigidity.

-

Methyl Ester Group: Enhances solubility and serves as a handle for further chemical modifications.

-

(R)-1-Phenylethyl Substituent: Introduces steric bulk and chiral recognition sites for enantioselective interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Stereochemistry | (R,R) configuration |

Synthesis and Production Methods

Enantioselective Synthetic Routes

The synthesis of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves Michael addition reactions using carboxylate-substituted enones and nitroalkanes to establish stereochemical control . For example:

-

Michael Addition: (R)-α-Methylbenzylamine reacts with dimethyl itaconate to form a diastereomeric mixture.

-

Cyclization: The intermediate undergoes lactamization to yield pyrrolidine derivatives.

-

Esterification: Methanol and acid catalysis convert carboxylic acid intermediates to methyl esters.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and purity. Advanced purification techniques like chromatography ensure enantiomeric excess (>99%) .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

-

Oxidation: The ester group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further derivatization .

Substitution Reactions

Nucleophilic substitution at the pyrrolidine nitrogen introduces diverse alkyl/aryl groups, enhancing structural diversity for drug discovery .

Research Applications in Medicinal Chemistry

HIV-1 Protease Inhibition

Structurally analogous pyrrolidine derivatives, such as compound 4b (Ki = 0.025 nM, IC₅₀ = 69 nM), demonstrate potent HIV-1 protease inhibition . X-ray crystallography (1.33 Å resolution) reveals critical interactions:

-

Hydrogen Bonding: Between the pyrrolidine nitrogen and Asp29/Asp30 residues.

-

Van der Waals Contacts: The phenylethyl group occupies the hydrophobic S2–S3 pocket.

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

| Compound | Enzyme Ki (nM) | Antiviral IC₅₀ (nM) |

|---|---|---|

| 4b | 0.025 | 69 |

| 3b | 0.18 | 220 |

Role in Asymmetric Catalysis

The compound serves as a chiral ligand in enantioselective synthesis, facilitating reactions such as:

-

Michael Additions: Achieving >90% enantiomeric excess in β-nitro alcohol synthesis .

-

Aldol Reactions: Directing stereoselectivity in ketone-aldehyde condensations.

Future Directions and Challenges

Optimization for Clinical Use

-

Metabolic Stability: Ester hydrolysis in vivo may limit bioavailability; prodrug strategies are under investigation.

-

Resistance Mitigation: Modular synthesis allows rapid incorporation of substituents to counter drug-resistant protease variants .

Expanding Therapeutic Targets

Ongoing research explores applications in:

-

Alzheimer’s Disease: Inhibition of β-secretase (BACE-1) for amyloid-β reduction.

-

Oncology: Targeting protein-protein interactions in Ras signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume